![molecular formula C18H29FSe B15164637 [(1-Fluorododecan-2-YL)selanyl]benzene CAS No. 192576-20-8](/img/structure/B15164637.png)
[(1-Fluorododecan-2-YL)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Fluorododecan-2-YL)selanyl]benzene is an organoselenium compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of a benzene ring attached to a selanyl group, which is further connected to a fluorododecane chain. The presence of selenium in its structure imparts distinctive chemical reactivity and biological activity, making it a valuable subject of study in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Fluorododecan-2-YL)selanyl]benzene typically involves the reaction of a fluorododecane derivative with a selanylbenzene precursor. One common method is the nucleophilic substitution reaction where a fluorododecane halide reacts with a selanylbenzene compound in the presence of a base. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Fluorododecan-2-YL)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[(1-Fluorododecan-2-YL)selanyl]benzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules with selenium-containing functional groups.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and antioxidant properties.
Industry: In materials science, this compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of [(1-Fluorododecan-2-YL)selanyl]benzene involves its interaction with molecular targets through its selenium atom. Selenium can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modulation of redox processes. The compound’s fluorododecane chain also contributes to its lipophilicity, enhancing its ability to interact with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1-Fluorododecan-2-YL)thio]benzene: Similar structure but with sulfur instead of selenium.
[(1-Fluorododecan-2-YL)oxy]benzene: Similar structure but with oxygen instead of selenium.
[(1-Fluorododecan-2-YL)amino]benzene: Similar structure but with nitrogen instead of selenium.
Uniqueness
[(1-Fluorododecan-2-YL)selanyl]benzene is unique due to the presence of selenium, which imparts distinct chemical reactivity and biological activity compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules makes this compound particularly valuable in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
192576-20-8 |
|---|---|
Molekularformel |
C18H29FSe |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-fluorododecan-2-ylselanylbenzene |
InChI |
InChI=1S/C18H29FSe/c1-2-3-4-5-6-7-8-10-15-18(16-19)20-17-13-11-9-12-14-17/h9,11-14,18H,2-8,10,15-16H2,1H3 |
InChI-Schlüssel |
HLDZDBLNCIBRPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CF)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


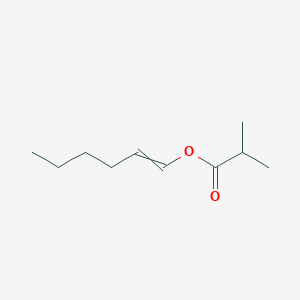
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)
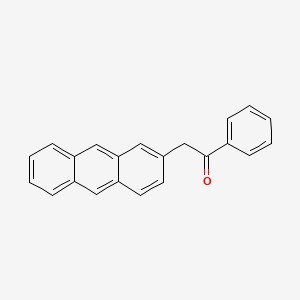
![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)
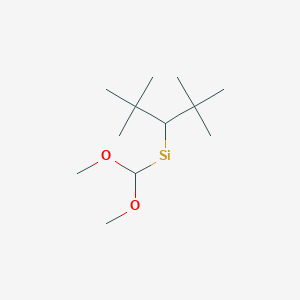
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
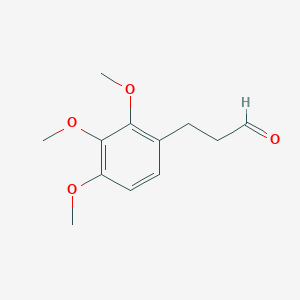
![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
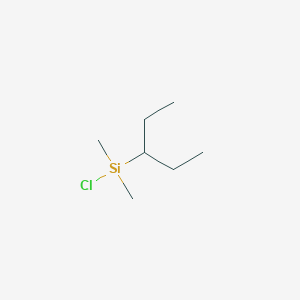
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)

![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
